molecular formula C22H40N2O B3361949 (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol CAS No. 94278-94-1

(Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol

Cat. No.: B3361949
CAS No.: 94278-94-1
M. Wt: 348.6 g/mol
InChI Key: RZEKCHYRTKKSPQ-HZJYTTRNSA-N
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Description

(Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a long aliphatic chain with two double bonds in the Z-configuration, attached to an imidazole ring that is further substituted with an ethanol group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol typically involves the following steps:

    Preparation of the Aliphatic Chain: The aliphatic chain with the desired double bonds in the Z-configuration can be synthesized using Wittig or Horner-Wadsworth-Emmons reactions.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling of the Aliphatic Chain and Imidazole Ring: The aliphatic chain is then coupled to the imidazole ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Ethanol Group:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the aliphatic chain, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can be performed on the imidazole ring or the double bonds in the aliphatic chain, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, diols, and carboxylic acids.

    Reduction: Saturated aliphatic chains and imidazole derivatives.

    Substitution: Various substituted imidazole derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a promising lead compound for drug discovery.

Industry

In industry, this compound can be used as an intermediate in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for the development of new materials and formulations.

Mechanism of Action

The mechanism of action of (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The ethanol group and the imidazole ring play crucial roles in binding to these targets, while the aliphatic chain influences the compound’s lipophilicity and membrane permeability. The exact pathways and molecular targets involved depend on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • (Z,Z)-8,11-Heptadecadienyl formate
  • (Z,Z)-8,11-Heptadecadienyl acetate
  • (Z,Z)-8,11-Heptadecadienyl alcohol

Uniqueness

Compared to similar compounds, (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol is unique due to the presence of the imidazole ring and the ethanol group. These functional groups confer distinct chemical and biological properties, making it a versatile compound for various applications. The imidazole ring, in particular, is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which can enhance the compound’s reactivity and binding affinity.

Properties

IUPAC Name

2-[2-[(8Z,11Z)-heptadeca-8,11-dienyl]-4,5-dihydroimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h6-7,9-10,25H,2-5,8,11-21H2,1H3/b7-6-,10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEKCHYRTKKSPQ-HZJYTTRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC1=NCCN1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC1=NCCN1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156509
Record name 1H-Imidazole-1-ethanol, 2-(8,11-heptadecadienyl)-4,5-dihydro-, (Z,Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94278-94-1
Record name 1H-Imidazole-1-ethanol, 2-(8,11-heptadecadienyl)-4,5-dihydro-, (Z,Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94278-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094278941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-ethanol, 2-(8,11-heptadecadienyl)-4,5-dihydro-, (Z,Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z,Z)-2-(8,11-heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.174
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol

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